1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose is a complex carbohydrate derivative. This compound is characterized by its acetylated hydroxyl groups and an acetylthioacetylamino group attached to the second carbon of the galactopyranose ring. It is often used in synthetic organic chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose typically involves multiple steps. The starting material is usually D-galactose, which undergoes acetylation to protect the hydroxyl groups. The amino group is introduced via a substitution reaction, followed by the addition of the acetylthioacetyl group. The reaction conditions often involve the use of acetic anhydride, pyridine, and other catalysts to facilitate the acetylation and substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to convert the acetylthioacetyl group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sodium borohydride (for reduction), and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or deacetylated derivatives .
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets. The acetylthioacetyl group can form covalent bonds with thiol groups in proteins, affecting their function. The compound can also act as a substrate for enzymes that recognize acetylated sugars, leading to various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar in structure but with a glucopyranose ring instead of a galactopyranose ring.
2-Acetamido-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated amino sugar with different reactivity and applications
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose is unique due to the presence of the acetylthioacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfur-containing carbohydrates and in studies of thiol-reactive compounds .
Properties
Molecular Formula |
C18H25NO11S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-acetylsulfanylacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H25NO11S/c1-8(20)26-6-13-16(27-9(2)21)17(28-10(3)22)15(18(30-13)29-11(4)23)19-14(25)7-31-12(5)24/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15-,16+,17-,18?/m1/s1 |
InChI Key |
QIAVTYOXBOYXHI-SRKZOOFXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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